molecular formula C10H21N B12896835 Cyclohexanamine, N-(1-methylpropyl)- CAS No. 42966-62-1

Cyclohexanamine, N-(1-methylpropyl)-

Cat. No.: B12896835
CAS No.: 42966-62-1
M. Wt: 155.28 g/mol
InChI Key: AAIPSHDQMADPTO-UHFFFAOYSA-N
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Description

N-(sec-Butyl)cyclohexanamine is an organic compound with the molecular formula C10H21N It is a secondary amine where the nitrogen atom is bonded to a cyclohexane ring and a sec-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(sec-Butyl)cyclohexanamine can be synthesized through several methods. One common method involves the reductive amination of cyclohexanone with sec-butylamine. This reaction typically requires a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) under mild conditions .

Industrial Production Methods

In industrial settings, N-(sec-Butyl)cyclohexanamine can be produced by the hydrogenation of aniline in the presence of cobalt or nickel-based catalysts. This method involves the complete hydrogenation of aniline to form cyclohexylamine, which is then alkylated with sec-butyl halides .

Chemical Reactions Analysis

Types of Reactions

N-(sec-Butyl)cyclohexanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form primary amines.

    Substitution: N-(sec-Butyl)cyclohexanamine can participate in nucleophilic substitution reactions, where the sec-butyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are commonly employed.

Major Products Formed

    Oxidation: N-(sec-Butyl)cyclohexanamine N-oxide.

    Reduction: Cyclohexylamine and sec-butylamine.

    Substitution: Various substituted cyclohexanamines depending on the substituent introduced.

Scientific Research Applications

N-(sec-Butyl)cyclohexanamine has several applications in scientific research:

Mechanism of Action

The mechanism by which N-(sec-Butyl)cyclohexanamine exerts its effects involves its interaction with various molecular targets. As a secondary amine, it can form hydrogen bonds and interact with electrophilic centers in biological molecules. This interaction can lead to changes in the structure and function of these molecules, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(sec-Butyl)cyclohexanamine is unique due to its specific sec-butyl substitution, which imparts distinct steric and electronic properties. These properties can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

CAS No.

42966-62-1

Molecular Formula

C10H21N

Molecular Weight

155.28 g/mol

IUPAC Name

N-butan-2-ylcyclohexanamine

InChI

InChI=1S/C10H21N/c1-3-9(2)11-10-7-5-4-6-8-10/h9-11H,3-8H2,1-2H3

InChI Key

AAIPSHDQMADPTO-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC1CCCCC1

Origin of Product

United States

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